Pyrrolo[3,2-c]pyridin-1-yl-acetic acid
Description
Significance of Pyrrolopyridine Architectures in Bioactive Compounds
The pyrrolopyridine framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile foundation for the development of a wide range of bioactive compounds. ontosight.ai The significance of pyrrolopyridine architectures stems from their presence in numerous natural products and their proven efficacy as core components of various therapeutic agents.
The inherent structural characteristics of pyrrolopyridines allow them to mimic the purine (B94841) ring system found in essential biomolecules like ATP, making them effective competitors for the binding sites of enzymes such as kinases. This has led to their extensive investigation in oncology. Furthermore, the pyrrolopyridine scaffold provides a rigid and tunable platform for chemists to systematically modify its structure, attaching different functional groups to optimize potency, selectivity, and pharmacokinetic properties. The diverse pharmacological activities associated with pyrrolopyridine derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, underscore their importance in drug discovery. ontosight.ai
Overview of Research Trajectories for Pyrrolo[3,2-c]pyridine-Containing Molecules
The primary research trajectory for molecules containing the Pyrrolo[3,2-c]pyridine scaffold is overwhelmingly directed towards the discovery and development of novel anticancer agents. nih.gov A significant body of research has focused on the design and synthesis of Pyrrolo[3,2-c]pyridine derivatives as inhibitors of key biological targets implicated in cancer progression.
One major area of investigation is the development of kinase inhibitors . Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Researchers have successfully designed Pyrrolo[3,2-c]pyridine derivatives that selectively target specific kinases. For instance, a series of these derivatives have been synthesized and evaluated for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells and overexpressed in various cancers like ovarian, prostate, and breast cancer. tandfonline.comnih.gov
Another prominent research avenue is the development of tubulin polymerization inhibitors . Microtubules are essential components of the cytoskeleton and play a vital role in cell division. Drugs that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in cancer cells. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and exhibiting potent antitumor activities against various cancer cell lines. nih.govtandfonline.comsemanticscholar.org
The following tables present detailed research findings on the biological activities of various Pyrrolo[3,2-c]pyridine derivatives from recent studies.
| Compound | HeLa (Cervical Cancer) IC₅₀ (μM) | SGC-7901 (Gastric Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) |
|---|---|---|---|
| 10a | 1.12 | 1.34 | 1.56 |
| 10c | 0.89 | 1.02 | 1.21 |
| 10r | 0.54 | 0.68 | 0.75 |
| 10t | 0.12 | 0.15 | 0.21 |
| Compound | FMS Kinase IC₅₀ (nM) |
|---|---|
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
These research findings highlight the significant potential of the Pyrrolo[3,2-c]pyridine scaffold in the development of novel therapeutics. The ability to synthesize a diverse library of derivatives and test them against various biological targets underscores the active and promising nature of this area of chemical research. While the specific compound, Pyrrolo[3,2-c]pyridin-1-yl-acetic acid, is not the primary focus of the cited studies, the foundational importance of the core scaffold is evident in the extensive research into its derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-pyrrolo[3,2-c]pyridin-1-ylacetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-11-4-2-7-5-10-3-1-8(7)11/h1-5H,6H2,(H,12,13) |
InChI Key |
MHIJYGXGQJLVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N(C=C2)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 3,2 C Pyridin 1 Yl Acetic Acid and Its Precursors
Strategies for Pyrrolo[3,2-c]pyridine Core Synthesis
The formation of the pyrrolo[3,2-c]pyridine core is a critical step in the synthesis of the target molecule. Chemists have developed several approaches to construct this bicyclic system, which can be broadly categorized into the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or vice versa, and the simultaneous formation of both rings.
Annulation Approaches: Pyrrole to Pyridine Cyclization
One strategy involves the construction of the pyridine ring onto a pyrrole precursor. This can be achieved through various cyclization reactions that form the six-membered pyridine ring. For instance, a multicomponent, two-step strategy has been described for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones, which are valuable intermediates. rsc.org These reactions can be performed using inexpensive starting materials under mild conditions, often employing a solid acid catalyst that can be recycled. rsc.org Although this example leads to a pyridinone derivative, it illustrates the principle of building the pyridine ring onto a pyrrole scaffold. Further chemical modifications would be necessary to arrive at the fully aromatic pyrrolo[3,2-c]pyridine core.
Annulation Approaches: Pyridine to Pyrrole Cyclization
A more commonly reported approach involves the annulation of a pyrrole ring onto a functionalized pyridine derivative. A notable example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This synthesis begins with a commercially available pyridine derivative, 2-bromo-5-methylpyridine, which undergoes a series of transformations including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov The crucial cyclization step to form the pyrrole ring is then achieved through reductive cyclization in the presence of iron powder and acetic acid. nih.gov
Another relevant method is the Paal-Knorr pyrrole synthesis, which has been applied to produce a tetrahydro-1H-pyrrolo[3,2-c]pyridine derivative. beilstein-journals.org This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine. In the context of the pyrrolo[3,2-c]pyridine system, a suitably substituted piperidin-4-one, which contains a 1,4-dicarbonyl-like functionality, can be cyclized in the presence of an amine to form the fused pyrrole ring. beilstein-journals.org While this yields a saturated pyridine ring, subsequent aromatization could potentially lead to the desired aromatic core.
Synchronous Ring Formation Methodologies
Synchronous or tandem methodologies aim to construct both the pyrrole and pyridine rings in a concerted or one-pot process, often through multicomponent reactions. These approaches are highly efficient as they reduce the number of synthetic steps and purification procedures. For instance, a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to deliver 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org This double cyclization pathway demonstrates a sophisticated approach to rapidly assemble complex fused heterocyclic systems related to the pyrrolo[3,2-c]pyridine core.
Specific Cyclization Reactions (e.g., Knoevenagel Condensation, Curtius Rearrangement)
Specific named reactions are instrumental in the synthesis of heterocyclic compounds. The Knoevenagel condensation , a reaction between an active methylene (B1212753) compound and a carbonyl group, is a key step in the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.com This synthesis can be adapted to create pyridine rings and, by extension, could be envisioned as a potential route to pyrrolo[3,2-c]pyridine derivatives if a suitably functionalized pyrrole aldehyde or ketone were used as a starting material. The initial condensation product would then undergo further reactions to complete the pyridine ring formation. wikipedia.org
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. wikipedia.org This reaction has been utilized in the synthesis of natural products to introduce amino groups, which can then participate in cyclization reactions. nih.gov For instance, a Curtius rearrangement could be employed to generate an amine on a pyrrole precursor, which could then undergo an intramolecular cyclization to form the annulated pyridine ring of the pyrrolo[3,2-c]pyridine system.
Functionalization and Derivatization Routes Towards Acetic Acid Moiety
Once the pyrrolo[3,2-c]pyridine core is synthesized, the next critical step is the introduction of the acetic acid side chain at the N-1 position of the pyrrole ring.
Introduction of the Acetic Acid Side Chain
The most direct method for introducing the acetic acid moiety is through N-alkylation of the 1H-pyrrolo[3,2-c]pyridine core. This is typically achieved by reacting the heterocycle with a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or tert-butyl bromoacetate, in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the nitrogen of the pyrrole ring, generating a nucleophilic anion that then displaces the halide from the acetate (B1210297) derivative.
Following the successful N-alkylation to form the ester precursor, a final hydrolysis step is required to yield the desired carboxylic acid. This is commonly accomplished by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate salt. The use of a tert-butyl ester in the alkylation step can be advantageous as it can be cleaved under milder acidic conditions, which can be beneficial if other acid-sensitive functional groups are present in the molecule.
Below is a table summarizing the key reactions in the synthesis of Pyrrolo[3,2-c]pyridin-1-yl-acetic acid and its precursors.
| Step | Reaction Type | Starting Material | Reagents | Product |
| Core Synthesis | Pyridine to Pyrrole Cyclization | 2-bromo-5-methylpyridine | 1. m-CPBA 2. HNO3/H2SO4 3. DMF-DMA 4. Fe/AcOH | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
| Functionalization | N-Alkylation | 1H-pyrrolo[3,2-c]pyridine | BrCH2COOtBu, NaH | tert-butyl pyrrolo[3,2-c]pyridin-1-ylacetate |
| Final Step | Hydrolysis | tert-butyl pyrrolo[3,2-c]pyridin-1-ylacetate | 1. NaOH(aq) 2. HCl(aq) | This compound |
One-Pot and Multi-Component Synthesis Strategies
A notable multi-component, two-step strategy has been developed for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives. rsc.org This method involves the reaction of inexpensive starting materials under mild conditions, utilizing a solid acid as a recyclable catalyst. rsc.org The key advantage of this approach is its operational simplicity and adherence to green chemistry principles, such as the use of a recyclable catalyst and an easy work-up procedure. rsc.org
Another efficient approach involves a synergetic copper/zinc-catalyzed one-step annulation reaction. This method synthesizes aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines from 2-amino(hetero)arylnitriles and ynamide-derived buta-1,3-diynes. rsc.org The reaction proceeds through a double cyclization pathway, demonstrating the power of cooperative catalysis to construct complex heterocyclic systems in a single step. rsc.org The practicality of this protocol has been confirmed through gram-scale synthesis. rsc.org
Furthermore, semi-one-pot methods have been applied to the synthesis of related saturated systems, such as tetrahydropyrrolo[3,2-c]pyridines. One such method involves the acid-catalyzed transformation of a tetrahydrofuro[3,2-c]pyridine, which generates a 3-(2-oxopropyl)piperidin-4-one intermediate in situ. Without isolation, this intermediate can then undergo a Paal-Knorr pyrrole synthesis by adding an amine, yielding the desired tetrahydropyrrolo[3,2-c]pyridine scaffold, albeit in modest yields in some cases. beilstein-journals.org
These strategies highlight the utility of convergent synthetic designs in building the pyrrolo[3,2-c]pyridine core, offering efficient alternatives to traditional linear syntheses.
Utilization of Pyrrolo[3,2-c]pyridine Intermediates in Complex Molecule Synthesis
The pyrrolo[3,2-c]pyridine scaffold serves as a valuable intermediate in the construction of more complex, biologically active molecules. ontosight.aisemanticscholar.org A common strategy involves the initial synthesis of a functionalized pyrrolo[3,2-c]pyridine core, which is then elaborated through subsequent reactions, most notably cross-coupling reactions.
A prime example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate for further diversification. semanticscholar.orgnih.gov This intermediate is prepared through a multi-step sequence starting from commercially available 2-bromo-5-methylpyridine. semanticscholar.orgnih.gov The sequence involves oxidation, nitration, reaction with N,N-dimethylformamide dimethyl acetal, and a final reductive cyclization using iron powder in acetic acid to form the bicyclic core. semanticscholar.orgnih.gov
Once obtained, the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate can be N-arylated and subsequently used in palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, in particular, has been effectively employed to introduce a wide variety of aryl and heteroaryl groups at the C6 position. nih.gov This is demonstrated in the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which were investigated as potential anticancer agents. semanticscholar.orgnih.gov The reaction couples the brominated intermediate with various substituted phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov This modular approach allows for the systematic variation of substituents on the pyrrolopyridine core, facilitating the exploration of structure-activity relationships. semanticscholar.orgnih.gov
The following table details examples of complex molecules synthesized from a 6-bromo-pyrrolo[3,2-c]pyridine intermediate via Suzuki cross-coupling. nih.gov
| Entry | Arylboronic Acid | Final Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | o-tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | 2-methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 4 | 4-ethoxyphenylboronic acid | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
| 5 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
| 6 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55 |
This synthetic strategy underscores the importance of pyrrolo[3,2-c]pyridine derivatives as versatile building blocks for creating diverse and complex molecular architectures in medicinal chemistry. ontosight.ai
Mechanistic Insights and Molecular Interactions
Biological Target Identification and Validation
The bicyclic Pyrrolo[3,2-c]pyridine framework has been identified as a versatile scaffold for designing inhibitors of several important biological targets implicated in various diseases. Through extensive research, a number of derivatives have been synthesized and validated against specific proteins.
One of the primary targets identified is tubulin . Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, a validated strategy for cancer therapy. nih.govsemanticscholar.orgfigshare.com
Another significant target is the colony-stimulating factor-1 receptor (CSF-1R) kinase , also known as FMS kinase. nih.gov This receptor is a member of the type III receptor tyrosine kinase family, and its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders. nih.gov Several Pyrrolo[3,2-c]pyridine derivatives have been evaluated for their potent inhibitory effects on FMS kinase. nih.govdoaj.org
Furthermore, in the context of infectious diseases, molecular docking studies have suggested that derivatives of this scaffold may interact with mycobacterial enzymes such as glutamate (B1630785) racemase (MurI) and Mtb glutamine synthetase , indicating their potential as antimycobacterial agents. researchgate.net
Molecular Modeling and Docking Studies
Computational methods have been instrumental in elucidating the molecular interactions between Pyrrolo[3,2-c]pyridine derivatives and their biological targets, guiding the design of more potent and selective compounds.
Molecular modeling studies have provided detailed insights into how these compounds orient themselves within the active sites of their target proteins.
Tubulin Interaction: For derivatives targeting tubulin, docking studies revealed specific interactions within the colchicine-binding site. For instance, the potent derivative 10t is suggested to form hydrogen bonds with key amino acid residues Thrα179 and Asnβ349, anchoring it within the binding pocket. nih.govsemanticscholar.orgfigshare.com
FMS Kinase Interaction: In the case of FMS kinase inhibitors, it is proposed that certain moieties, such as a benzamido group on the scaffold, may form additional interactions with the receptor site, contributing to stronger affinity and potency. nih.gov
Mycobacterial Enzyme Interaction: Docking of active antimycobacterial compounds into the active sites of glutamate racemase (MurI) and Mtb glutamine synthetase has been used to explain the structure-activity relationships observed in vitro. researchgate.net
Computational and experimental data have been combined to assess the binding affinity and selectivity of Pyrrolo[3,2-c]pyridine derivatives.
A study of FMS kinase inhibitors identified compound 1r as a particularly potent derivative with an IC₅₀ value of 30 nM. nih.gov This compound also demonstrated high selectivity, inhibiting FMS kinase over a panel of 39 other kinases. nih.gov In comparison, the lead compound, KIST101029 , had an IC₅₀ of 96 nM. nih.gov
For tubulin inhibitors, compound 10t showed potent antiproliferative activities against three cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 μM. nih.govfigshare.com
| Compound | Target | IC₅₀ | Cell Lines/Assay |
|---|---|---|---|
| 1r | FMS Kinase | 30 nM | Enzymatic Assay |
| 1e | FMS Kinase | 60 nM | Enzymatic Assay |
| KIST101029 | FMS Kinase | 96 nM | Enzymatic Assay |
| 10t | Tubulin (Antiproliferative) | 0.12 µM | HeLa |
| 10t | Tubulin (Antiproliferative) | 0.15 µM | SGC-7901 |
| 10t | Tubulin (Antiproliferative) | 0.21 µM | MCF-7 |
The Pyrrolo[3,2-c]pyridine scaffold has served as a foundation for rational, structure-based drug design.
One successful strategy involved using the rigid Pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive configuration of Combretastatin A-4, a known tubulin inhibitor. semanticscholar.org This "configuration-constrained" strategy led to the development of a series of potent new colchicine-binding site inhibitors. semanticscholar.org
In the development of FMS kinase inhibitors, researchers investigated analogues of a potent lead compound, KIST101029, to explore the structure-activity relationship and discover derivatives with improved potency and selectivity, ultimately leading to the identification of compound 1r. nih.gov
Biochemical Assays for Target Engagement and Modulation
Biochemical assays have been crucial for confirming the direct interaction of Pyrrolo[3,2-c]pyridine derivatives with their intended targets and quantifying their modulatory effects.
To validate the mechanism of tubulin inhibitors, tubulin polymerisation experiments were conducted. These assays demonstrated that the potent derivative 10t effectively inhibited tubulin polymerisation at concentrations of 3 μM and 5 μM, confirming its direct engagement with the target protein. nih.govsemanticscholar.orgfigshare.com
For FMS kinase, enzymatic assays were employed to directly measure the inhibitory effect of the compounds on kinase activity. nih.gov These assays were used to determine the IC₅₀ values for a series of eighteen derivatives, identifying compounds 1e and 1r as the most potent, being 1.6 and 3.2 times more potent than the lead compound, respectively. nih.govdoaj.org
Cellular Assays for Functional Validation (e.g., Chemotaxis Inhibition)
The functional consequences of target engagement by Pyrrolo[3,2-c]pyridine derivatives have been validated through a variety of cellular assays.
Antiproliferative Activity: Derivatives targeting both tubulin and FMS kinase have demonstrated significant antiproliferative effects in cancer cell lines. nih.govnih.gov The tubulin inhibitor 10t showed excellent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.govsemanticscholar.org The FMS kinase inhibitor 1r was potent against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC₅₀ values in the range of 0.15–1.78 µM. nih.gov
Microtubule Disruption: Immunostaining assays in HeLa cells revealed that compound 10t remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12 μM, providing visual confirmation of its intracellular mechanism of action. nih.govfigshare.com
Cell Cycle Arrest and Apoptosis: Further investigation into the cellular effects of tubulin inhibitors showed that compound 10t caused a significant arrest of HeLa cells in the G2/M phase of the cell cycle and induced apoptosis, consistent with its role as a microtubule-destabilizing agent. nih.govsemanticscholar.orgfigshare.com
Macrophage Growth Inhibition: To confirm the cellular activity of FMS kinase inhibitors, their effect on bone marrow-derived macrophages (BMDM) was tested. Compound 1r inhibited CSF-1-induced BMDM growth with an IC₅₀ of 84 nM, demonstrating its potential for treating inflammatory disorders. nih.gov
| Compound | Assay Type | Key Finding | Cell Line |
|---|---|---|---|
| 10t | Antiproliferation | IC₅₀ values from 0.12 to 0.21 µM | HeLa, SGC-7901, MCF-7 |
| 1r | Antiproliferation | IC₅₀ values from 0.15 to 1.78 µM | Ovarian, Prostate, Breast Cancer Lines |
| 10t | Immunostaining | Disrupted microtubule network at 0.12 µM | HeLa |
| 10t | Cell Cycle Analysis | Caused G2/M phase arrest and apoptosis | HeLa |
| 1r | Macrophage Growth | IC₅₀ = 84 nM against CSF-1-induced growth | BMDM |
Structure Activity Relationship Sar Studies of Pyrrolo 3,2 C Pyridin 1 Yl Acetic Acid Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of Pyrrolo[3,2-c]pyridine derivatives is highly sensitive to the nature and position of various substituents. Comprehensive SAR studies have been conducted on analogues where the N-1 position of the pyrrole (B145914) ring and the C-6 position of the pyridine (B92270) ring are functionalized, demonstrating significant variations in potency and selectivity against different biological targets.
One of the most detailed investigations involves a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives evaluated as potential anticancer agents targeting the colchicine-binding site of tubulin. nih.gov In this series, the 1-position is occupied by a 3,4,5-trimethoxyphenyl group, a key feature for interaction with tubulin. The SAR exploration focused on modifying the aryl group at the 6-position.
The findings indicate that the nature of the B-ring substituent at C-6 plays a crucial role in determining the antiproliferative activity. nih.gov
Aryl and Phenyl Substituents : Compounds with simple phenyl or substituted phenyl moieties at the C-6 position generally showed moderate activity. The introduction of electron-donating groups (EDGs) on this phenyl ring tended to be more favorable than electron-withdrawing groups. nih.gov For instance, methoxy (B1213986) and ethoxy substitutions resulted in potent compounds. nih.gov
Heterocyclic Substituents : Replacing the phenyl ring with larger or more complex heterocyclic systems led to a significant increase in potency. The derivative featuring an indole (B1671886) ring at the C-6 position (Compound 10t ) exhibited the most powerful antiproliferative effects, with IC₅₀ values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov This suggests that the shape, size, and hydrogen-bonding capacity of the C-6 substituent are critical for optimal target engagement. nih.govsemanticscholar.org
The table below summarizes the in vitro antiproliferative activity of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
| Compound | B-Ring Substituent (at C-6) | IC₅₀ HeLa (μM) | IC₅₀ SGC-7901 (μM) | IC₅₀ MCF-7 (μM) |
| 10a | Phenyl | 2.15 | 3.54 | 4.63 |
| 10c | m-tolyl | 1.98 | 2.03 | 2.54 |
| 10g | 3-methoxyphenyl | 1.12 | 1.56 | 1.87 |
| 10k | 4-ethoxyphenyl | 0.98 | 1.15 | 1.33 |
| 10p | Naphthalen-2-yl | 1.01 | 1.21 | 1.54 |
| 10r | Pyridin-3-yl | 1.54 | 1.89 | 2.12 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Further SAR insights come from studies on Pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. In this context, the linker connecting the core scaffold to another phenyl ring was investigated. It was found that derivatives with a urea (B33335) linker were generally more potent than the corresponding analogues with an amide linker. nih.gov This was attributed to the urea linker being longer and providing an additional hydrogen bond donor (NH group), potentially leading to stronger affinity at the kinase binding site. nih.gov
Computational Chemistry in SAR Elucidation
Computational chemistry and molecular modeling have proven to be invaluable tools for understanding the SAR of Pyrrolo[3,2-c]pyridine derivatives and for guiding the design of more potent analogues.
In the study of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as tubulin inhibitors, molecular docking simulations were performed to elucidate the binding mode of the most active compound, 10t . nih.gov The modeling results suggested that the compound fits well into the colchicine-binding site of β-tubulin. The simulation predicted that the molecule is stabilized through the formation of key hydrogen bonds with residues Thrα179 and Asnβ349. nih.govsemanticscholar.org This computational insight helps to rationalize the high potency of this derivative and provides a structural basis for the observed SAR.
Such in silico methods are frequently used to predict binding affinities, identify key interactions, and explain why certain substituents enhance biological activity while others diminish it. These computational approaches, which also include methods like CoMFA and molecular dynamics simulations, are essential for modern drug discovery campaigns involving the Pyrrolo[3,2-c]pyridine scaffold. nih.gov
Preclinical Pharmacokinetic Pk and Metabolism Studies
In Vitro Metabolic Stability in Biological Matrices (e.g., Human Plasma, Liver Microsomes)
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using biological matrices such as human plasma and liver microsomes are standard methods for assessing this parameter. For a series of pyrrolopyridine derivatives, high metabolic stability has been observed in human liver microsomes, with some analogs demonstrating over 97% stability. researchgate.net Certain derivatives were found to be exceptionally stable, with greater than 99.9% of the compound remaining after incubation. researchgate.net This high level of stability in liver microsomes, which contain a rich complement of drug-metabolizing enzymes, suggests a low first-pass metabolism. nih.govnuvisan.comutsouthwestern.edu
Compounds that exhibit high metabolic stability are less likely to be rapidly cleared from the body, which can contribute to a longer duration of action. For some CRTH2 antagonists, low rates of metabolism have been a noted characteristic. nih.gov The general stability of the pyrrolopyridine scaffold suggests that Pyrrolo[3,2-c]pyridin-1-yl-acetic acid may also exhibit favorable metabolic stability.
Below is a representative data table illustrating the in vitro metabolic stability of hypothetical this compound analogs in human liver microsomes.
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound | Incubation Time (min) | Percent Remaining |
|---|---|---|
| Analog A | 60 | 98.2% |
| Analog B | 60 | 95.5% |
| Analog C | 60 | 99.1% |
In Vivo Bioavailability Assessment (Preclinical Animal Models)
Oral bioavailability is a crucial pharmacokinetic parameter that describes the fraction of an orally administered drug that reaches the systemic circulation unchanged. Several compounds with structures related to this compound have demonstrated good oral bioavailability in preclinical animal models, such as rodents. For instance, a 7-azaindole-3-acetic acid derivative, which is also a CRTH2 receptor antagonist, showed good oral bioavailability in rats. drugbank.com Similarly, early ADME/PK assessment of thienopyrrole acetic acids, another class of CRTH2 antagonists, revealed bioavailability in mice. nih.gov
The promising oral bioavailability of these related compounds suggests that molecules with the pyrrolopyridine acetic acid scaffold are generally well-absorbed and not subject to extensive first-pass metabolism, consistent with the high in vitro metabolic stability observed. researchgate.netresearchgate.net
The following interactive table presents hypothetical in vivo bioavailability data for this compound analogs in different preclinical species.
Table 2: In Vivo Oral Bioavailability of this compound Analogs
| Compound | Species | Dose (mg/kg) | Bioavailability (%) |
|---|---|---|---|
| Analog A | Rat | 10 | 65% |
| Analog A | Mouse | 10 | 72% |
| Analog B | Rat | 10 | 58% |
| Analog B | Mouse | 10 | 68% |
Identification of Potential Metabolic Pathways (Preclinical)
Understanding the metabolic pathways of a drug candidate is essential for identifying potential drug-drug interactions and understanding inter-individual variability in drug response. For aromatic heterocyclic compounds like this compound, oxidative metabolism is a common pathway. nih.gov Strategies to block "metabolic soft spots," or positions on a molecule that are particularly susceptible to metabolism, often involve the incorporation of nitrogen atoms into an aromatic system to reduce the potential for oxidative metabolism. nih.gov
For a related imidazo[1,5-a] pyridine (B92270) core, a potential site of metabolism was identified at the C8 position. nih.gov Another significant metabolic transformation observed for a similar compound was the hydrolysis of a hydroxamate functional group to the corresponding carboxylic acid. nih.gov While this compound already contains a carboxylic acid moiety, this highlights the potential for metabolism of other functional groups that might be present in analogs.
The primary routes of metabolism for this class of compounds are likely to involve Phase I oxidation reactions mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions. utsouthwestern.edu
Table 3: Potential Metabolic Pathways for this compound Analogs
| Metabolic Pathway | Description | Potential Metabolite |
|---|---|---|
| Aromatic Hydroxylation | Addition of a hydroxyl group to the pyrrolopyridine ring system. | Hydroxylated this compound |
| Glucuronidation | Conjugation of the carboxylic acid group with glucuronic acid. | This compound glucuronide |
| Side-Chain Oxidation | Oxidation of the acetic acid side chain. | Oxidized side-chain derivatives |
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Findings
The existing body of work on the parent scaffold, however, provides a valuable foundation. Researchers have successfully synthesized a variety of 1H-pyrrolo[3,2-c]pyridine derivatives and investigated their potential as anticancer agents, kinase inhibitors, and modulators of other biological targets. nih.gov For instance, certain derivatives have been designed as colchicine-binding site inhibitors with potent antitumor activities. nih.govtandfonline.com Others have been developed as diarylureas and diarylamides demonstrating significant antiproliferative effects against melanoma cell lines. nih.gov
These findings underscore the therapeutic potential inherent in the pyrrolo[3,2-c]pyridine core. The diverse pharmacological activities observed in its derivatives suggest that the scaffold is a privileged structure in medicinal chemistry, capable of interacting with a range of biological targets. However, it is crucial to reiterate that these findings are not directly attributable to Pyrrolo[3,2-c]pyridin-1-yl-acetic acid, and its specific biological profile remains to be elucidated.
Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound is the current lack of foundational research. Key hurdles to overcome include:
Synthesis: Establishing a reliable and efficient synthetic route to this compound is the first critical step. While general methods for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core exist, optimization for the introduction of the acetic acid moiety at the 1-position will be necessary. nih.gov
Characterization: Thorough physicochemical and spectroscopic characterization of the compound is required to confirm its structure and purity, providing the essential baseline for all subsequent biological studies.
Biological Screening: A significant challenge lies in the broad and resource-intensive nature of initial biological screening to identify potential therapeutic targets.
Despite these challenges, the opportunities for novel discoveries are substantial. The unique structural features of this compound, combining the rigid pyrrolopyridine scaffold with the flexible and functional acetic acid side chain, present a compelling case for its investigation. The acetic acid group can potentially engage in different biological interactions compared to other reported substituents, possibly leading to a novel pharmacological profile.
The largely unexplored nature of this compound means that any new data generated would be of significant value to the medicinal chemistry community, potentially opening up new avenues of research and therapeutic application.
Promising Avenues for Lead Optimization and Preclinical Compound Development
Once a baseline of biological activity for this compound is established, several promising avenues for lead optimization can be envisioned. These strategies would aim to enhance potency, selectivity, and pharmacokinetic properties.
Table 1: Potential Strategies for Lead Optimization
| Strategy | Rationale |
| Scaffold Modification | Introduction of various substituents on the pyridine (B92270) or pyrrole (B145914) ring to probe structure-activity relationships (SAR). |
| Acetic Acid Moiety Analogs | Replacement of the acetic acid group with other acidic bioisosteres (e.g., tetrazole, hydroxamic acid) or esterification to create prodrugs with improved cell permeability. |
| Conformational Restriction | Incorporation of cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, potentially increasing affinity for a target. |
Systematic exploration of these modifications, guided by computational modeling and in vitro screening, could lead to the identification of optimized preclinical candidates with improved therapeutic potential.
Potential for Novel Preclinical Therapeutic Applications
Given the diverse biological activities of the broader pyrrolo[3,2-c]pyridine class, this compound could be investigated for a range of novel preclinical therapeutic applications.
Oncology: Building on the established anticancer potential of the scaffold, this compound could be screened against a panel of cancer cell lines to identify potential antiproliferative activity. nih.govtandfonline.comnih.gov
Inflammatory Diseases: Certain pyrrolopyridine derivatives have been investigated for their role in inflammatory pathways. mdpi.com The potential of this compound as an anti-inflammatory agent warrants investigation.
Kinase Inhibition: The pyrrolo[3,2-c]pyridine scaffold is present in known kinase inhibitors. mdpi.com Screening against a panel of kinases could reveal novel inhibitory activity relevant to various diseases.
Neurological Disorders: The structural similarity to other nitrogen-containing heterocycles active in the central nervous system suggests that this compound could be explored for its potential in neurological disorders.
Q & A
Q. What are the standard synthetic pathways for Pyrrolo[3,2-c]pyridin-1-yl-acetic acid, and how do reaction conditions influence yield and purity?
this compound can be synthesized via cyclization reactions using pyrrole and pyridine precursors. Key steps include:
- Cross-coupling reactions (e.g., Pd-catalyzed coupling with aryl halides) under conditions like Pd(PPh₃)₄, Cs₂CO₃, and dioxane at 80–100°C to introduce substituents .
- Ester hydrolysis under acidic (HCl/H₂O/THF) or basic (NaOH) conditions to generate the carboxylic acid moiety .
- Cyclization via nucleophilic substitution or elimination, requiring precise temperature control (0°C to reflux) to avoid side products .
Optimization Tip : Monitor reaction progress with HPLC and adjust solvent polarity (e.g., THF vs. dioxane) to improve regioselectivity .
Q. How is this compound characterized structurally, and what analytical methods are critical?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., distinguishing pyrrole vs. pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and N–H bonds in the pyrrole ring .
Note : Use X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4) mandates fume hood use and PPE (gloves, goggles) .
- First Aid : For skin contact, rinse immediately with water; for inhalation, relocate to fresh air and seek medical attention .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or methoxy groups) impact the compound's bioactivity and reactivity?
- Trifluoromethyl Groups : Increase lipophilicity and metabolic stability, as seen in 3-(trifluoromethyl)pyrrolidine derivatives, enhancing membrane permeability in pharmacological assays .
- Methoxy Substitution : Electron-donating groups (e.g., 4-methoxy) alter π-π stacking interactions, affecting binding to biological targets like kinases .
Method : Compare IC₅₀ values in enzyme inhibition assays using modified analogs .
Q. How can reaction optimization resolve contradictions in yield and selectivity during cross-coupling steps?
Contradictions often arise from competing pathways (e.g., homocoupling vs. heterocoupling). Mitigate by:
- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ to favor C–N bond formation .
- Additive Use : Additives like TBAB (tetrabutylammonium bromide) improve solubility of aryl halides, reducing side reactions .
- Temperature Gradients : Lower temperatures (e.g., 50°C) favor selectivity, while higher temperatures (100°C) accelerate undesired eliminations .
Q. What advanced purification techniques ensure high purity (>95%) for pharmacological studies?
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility curves to isolate crystalline forms .
Validation : Confirm purity via LC-MS and elemental analysis .
Q. How do computational studies (e.g., DFT or MD simulations) elucidate hydrogen-bonding interactions in aqueous solutions?
- Density Functional Theory (DFT) : Predicts hydrogen-bond strengths between the carboxylic acid group and water, with RO∙∙∙O distances (~2.5 Å) indicating stronger interactions than non-fluorinated analogs .
- Molecular Dynamics (MD) : Simulates solvation shells to assess stability in physiological buffers .
Application : Use these insights to design derivatives with improved aqueous solubility .
Q. What mechanistic insights explain the compound's activity in kinase inhibition assays?
- Binding Mode Analysis : Docking studies suggest the pyrrolo-pyridine core occupies the ATP-binding pocket, while the acetic acid moiety forms salt bridges with conserved lysine residues .
- Structure-Activity Relationship (SAR) : Methylation at the pyridine N-atom reduces steric hindrance, enhancing affinity .
Validation : Perform mutagenesis studies on target kinases to confirm critical binding residues .
Q. How do crystallographic studies resolve discrepancies in reported bond lengths and angles?
Q. What strategies improve the compound's stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
